molecular formula C13H19NO B1354026 trans (+/-)-2-((R)-1-Phenylethylamino)cyclopentanol CAS No. 678991-64-5

trans (+/-)-2-((R)-1-Phenylethylamino)cyclopentanol

Cat. No. B1354026
M. Wt: 205.3 g/mol
InChI Key: XRTOQDRFDAUSLY-RAIGVLPGSA-N
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Description

The compound “trans (+/-)-2-(®-1-Phenylethylamino)cyclopentanol” is a cyclopentanol derivative with a phenylethylamino group attached. The “trans” notation indicates the relative positions of the substituents around the cyclopentanol ring . The “(+/-)” notation suggests that the compound could be a racemic mixture, meaning it contains equal amounts of left and right-handed enantiomers. The “®” notation indicates the absolute configuration of the chiral center in the phenylethylamino group.


Molecular Structure Analysis

The molecular structure analysis would involve understanding the spatial arrangement of atoms in the molecule and the types of bonds between them. The compound likely has a complex three-dimensional structure due to the presence of the cyclopentanol ring and the chiral center .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The cyclopentanol ring might participate in reactions typical for cycloalkanes, while the phenylethylamino group might be involved in reactions typical for amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. These might include properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Neuropharmacology of Cistanches Herba Extracts

Cistanches Herba extracts, containing phenylethanoid glycosides, demonstrate a wide range of neuropharmacological activities. These include neuroprotection, immunomodulation, antioxidation, and potential applications in treating nervous system diseases like Alzheimer’s and Parkinson’s disease through mechanisms such as improving immunity and anti-lipid peroxidation (Gu, Yang, & Huang, 2016).

Safety Assessment of Cyclopentanones and Cyclopentenones

Cyclopentanones and cyclopentenones, structurally related to cyclopentanol, have been critically evaluated for safety in fragrance ingredients. These compounds are generally considered safe with no significant toxicity, mutagenic, or genotoxic activity observed, supporting their use in various consumer products (Belsito et al., 2012).

Industrial Applications of Cyclopentanone

Cyclopentanone is a key fine chemical intermediate used in the production of spice-methyl dihydrojasmonate and as a solvent in the electronic industry. Its production processes, including N2O oxidation and esterification, highlight its importance in chemical manufacturing (Sinopec Shanghai, 2011).

Jasmonic Acid and Derivatives

Jasmonic acid and its derivatives, which include cyclopentanone compounds, play a significant role in plant stress responses and have been explored for their synthesis, biological activities, and potential as drugs and prodrugs. This research points towards their applicability in developing new therapeutics (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).

Conjugated Linoleic Acid Health Benefits

Conjugated linoleic acid (CLA), with isomers like cis-9,trans-11, shows potential health benefits as a functional food ingredient. Its approval as GRAS (generally recognized as safe) by the FDA for food use underlines its importance in nutrition and health (Kim, Kim, Kim, & Park, 2016).

Safety And Hazards

The safety and hazards associated with the compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions for research on this compound would depend on its potential applications. This could involve studying its synthesis, properties, and possible uses in more detail .

properties

IUPAC Name

(1R,2R)-2-[[(1R)-1-phenylethyl]amino]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10(11-6-3-2-4-7-11)14-12-8-5-9-13(12)15/h2-4,6-7,10,12-15H,5,8-9H2,1H3/t10-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTOQDRFDAUSLY-RAIGVLPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N[C@@H]2CCC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans (+/-)-2-((R)-1-Phenylethylamino)cyclopentanol

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